molecular formula C18H30N4O4S B5660141 9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5660141
M. Wt: 398.5 g/mol
InChI Key: PCZVIKDTSJRMHQ-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives represent a class of compounds that have been explored for their potential in various fields, including medicinal chemistry. The interest in these compounds stems from their unique structural features, which impart distinct chemical and physical properties.

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition, showcasing the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The crystal structure and biological activity studies of related spirocyclic compounds reveal that the 1,3-dioxane ring often exhibits a non-planar chair conformation. This structural feature is crucial for understanding the compound's reactivity and interaction with biological targets (Yuan et al., 2017).

Chemical Reactions and Properties

Reactions of diazaspiro[5.5]undecane derivatives with electrophiles can yield various adducts, demonstrating their reactivity and potential for further functionalization. These reactions are pivotal in exploring the chemical properties of these compounds and their applications (Cordes et al., 2013).

Physical Properties Analysis

The synthesis and characterization of diazaspiro[5.5]undecane derivatives involve determining their melting points, elemental analysis, and spectroscopic data. These properties are essential for identifying and confirming the purity and structure of the synthesized compounds.

Chemical Properties Analysis

The chemical behavior of diazaspiro[5.5]undecane derivatives, including their reactivity towards various reagents and conditions, highlights the versatility and potential utility of these compounds. Studies on their synthesis, reactions, and potential applications are indicative of their significance in research and development (Baiju & Namboothiri, 2017).

properties

IUPAC Name

9-(1-ethylpyrazol-4-yl)sulfonyl-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-3-21-14-16(13-19-21)27(24,25)22-10-7-18(8-11-22)6-5-17(23)20(15-18)9-4-12-26-2/h13-14H,3-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZVIKDTSJRMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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